molecular formula C3H7NO2<br>NH2COOC2H5<br>C3H7NO2 B1682113 Urethane CAS No. 51-79-6

Urethane

Cat. No. B1682113
CAS RN: 51-79-6
M. Wt: 89.09 g/mol
InChI Key: JOYRKODLDBILNP-UHFFFAOYSA-N
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Description

Urethane, also known as ethyl carbamate, is a type of thermosetting plastic used in a wide range of specialized applications . It is an organic compound typically used in the synthesis of pharmaceuticals or in pesticides . Urethanes can be processed to make solids, foams, and occasionally films or even fibers . Urethane is a colorless and odorless substance, a crystalline compound that emits toxic fumes of nitrogen oxides .


Synthesis Analysis

Urethane is synthesized through an addition reaction between alcohol and an isocyanate . A functionality of at least 2 is required in both the starting materials to prepare polyurethane . The modifications in the structure of polyols or isocyanate can be easily performed using various chemical approaches that provide polyurethanes with a range of properties .


Molecular Structure Analysis

Urethane, also called ethyl carbamate, is the ethyl ester of carbamic acid with the chemical formula C3H7NO2 . It is characterized by the presence of a urethane linkage .


Chemical Reactions Analysis

Urethane reacts with ethyl alcohol, resulting in the formation of polyurethane and water . It undergoes combustion reaction, resulting in the formation of ammonia, carbon dioxide, and water . The urethane formation reactions proceed via mechanisms where alcohol molecules act as auto-catalysts .


Physical And Chemical Properties Analysis

Urethane is a colorless and odorless, crystalline compound . It has a density of 1.06 g/cm³, a molecular weight of 89.09 g/mol, a boiling point of 182 to 185 °C, and a melting point of 46 to 50 °C . It is readily soluble in water, alcohol, and lipids .

Scientific Research Applications

Carcinogenic Properties

  • Urethane (ethyl carbamate) was reassessed for its carcinogenicity, particularly as a contaminant in fermented foods and beverages, highlighting its relevance in cancer research (Baan et al., 2007).

Neurophysiological Effects

  • Studies have investigated urethane's actions at cellular and synaptic levels in neurophysiological experiments. It depresses action potential discharge in cortical neurons and affects neurotransmitter-gated ion channels, indicating its influence on neurophysiological processes (Sceniak & MacIver, 2006), (Hara & Harris, 2002).

Impact on Hippocampal Neurons

  • Urethane significantly suppresses the activity of hippocampal CA1 neurons, affecting synaptic release and indicating its role in studies of hippocampal function (Tian et al., 2012).

Anesthetic Applications

  • Its use in animal lower urinary tract research as an anesthetic demonstrates urethane's relevance in physiological studies, providing insights into its suitability for specific types of physiological research (van Asselt et al., 2017).

Effects on GABAergic Neurons

  • Urethane's impact on GABAergic neurons in the nucleus of the solitary tract of rat brain stem slices underlines its significance in neurological research, especially concerning neurotransmission (Accorsi-Mendonça et al., 2007).

Tumor Induction in Experimental Models

  • Urethane is used to induce lung tumors in mice, making it a valuable tool in cancer research for studying the development and treatment of lung cancer (Gurley et al., 2015).

Biomedical Material Studies

  • The mechanical properties of polycarbonate urethane (PCU) used in medical devices have been thoroughly examined, emphasizing urethane's applications in the development and testing of medical equipment (Beckmann et al., 2018).

Anesthetic Comparison Studies

  • Research comparing urethane and other anesthetics, such as isoflurane, in terms of effects on physiological functions like urinary tract function, helps in understanding its utility and limitations in various experimental settings (Chang & Havton, 2008).

Urethane in Tissue Engineering

  • Urethane-based materials have been studied for their potential in tissue engineering, particularly in nerve regeneration and the development of biodegradable matrices, showcasing its versatility in biomedical applications (Ciardelli & Chiono, 2006), (Ganta et al., 2003).

Bioadhesive Development

  • The modification of urethane-based materials, like castor oil with isocyanate groups, for use as bioadhesives, highlights urethane's role in the development of new medical adhesives and surgical tools (Ferreira et al., 2007).

Safety And Hazards

Urethane is considered carcinogenic and may form combustible dust . It can be absorbed through the skin . Safety precautions should be employed when used . Accidental ingestion or exposure should seek medical attention if cough or other symptoms appear, such as discomfort, irritation, or vomiting .

Future Directions

For the future development of polyurethanes, the two major trends are the further improvement of all sustainability characteristics and digitalization in product and process development . The former is reflected in four main areas: the production of improved insulation materials to reduce energy consumption; production of raw materials with an improved carbon footprint; odor and emission reduction in indoor applications; and recycling of production and consumer waste .

properties

IUPAC Name

ethyl carbamate
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InChI

InChI=1S/C3H7NO2/c1-2-6-3(4)5/h2H2,1H3,(H2,4,5)
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InChI Key

JOYRKODLDBILNP-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)N
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Molecular Formula

C3H7NO2, Array
Record name URETHANE
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Related CAS

26680-22-8
Record name Carbamic acid, ethyl ester, homopolymer
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DSSTOX Substance ID

DTXSID9021427
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Molecular Weight

89.09 g/mol
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Physical Description

Urethane appears as odorless colorless crystals or white powder. Sublimes readily at 217 °F and 54 mmHg. Cooling saline taste., Water-soluble crystals or white powder; [CAMEO], Solid, ODOURLESS COLOURLESS CRYSTALS. PELLETS OR WHITE GRANULAR POWDER.
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Boiling Point

360 to 363 °F at 760 mmHg (NTP, 1992), 185 °C, 185.00 °C. @ 760.00 mm Hg
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Flash Point

198 °F (NTP, 1992), 92 °C c.c.
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Soluble in benzene, 1g dissolves in 0.8 mL alcohol; 1.5 mL ether; 0.9 mL chloroform; 2.5 mL glycerol; 32 mL olive oil, In water, 4.8X10+5 mg/L at 15 °C, 480 mg/mL at 15 °C, Solubility in water, g/100ml: 200
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Density

0.9862 at 70 °F (NTP, 1992) - Less dense than water; will float, 0.9813, Relative density (water = 1): 0.98
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Vapor Density

3.07 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.07 (Air = 1), Relative vapor density (air = 1): 3.1
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Vapor Pressure

5 mmHg at 150.4 °F ; 10 mmHg at 172.0 °F; 20 mmHg at 195.8 °F (NTP, 1992), 0.36 [mmHg], 0.262 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 5
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Mechanism of Action

The clonal origin of pulmonary tumors by treatment with the chemical carcinogens, urethane and 4-nitroquinoline-1-oxide, were verified by PGK-isozyme mosaicism in DS strain mice. Six pulmonary tumors (12.5%) in 48 mice treated with urethane, and one (3.4%) in 23 mice treated with 4-nitroquinoline 1-oxide, were observed respectively. A single band, either PGK-la or PGK-lb occurred in two out of 7 tumors; and 5 remaining tumors showed either band la and lb associated with a trace band of the other isozyme. Though traces of stromal element and/or blood cells seem to be mixed among the neoplastic tissue, the pulmonary tumor could have originated from a single cell, when one takes into account the significantly higher expression in one band., The suitability of urethane anesthesia for physiopharmacological investigations is reviewed. Total dose administered and route of administration are recognized as factors having a great influence on both resting parameters and biological responses to drugs. A peculiar characteristic of urethane is represented by its ability to induce a surgical plane of anesthesia without affecting neurotransmission in various subcortical areas and the peripheral nervous system. This makes urethane a suitable general anesthetic nervous systems and accounts for the preservation of a number of reflex responses in urethane anesthetized animals., The carbamates alone weakly activated estrogen- or progesterone-responsive reporter genes in breast and endometrial cancer cells. All of the carbamates decreased estradiol- or progesterone-induced reporter gene activity in the breast and endometrial cancer cells. In whole cell competition binding assays, the carbamates demonstrated a limited capacity to displace radiolabeled estrogen or progesterone from /estrogen receptor/ or /progesterone receptor/. /Carbamates/, ... Urethane potentiated the functions of neuronal nicotinic acetylcholine, gamma-aminobutyric acid(A), and glycine receptors, and it inhibited N-methyl-D-aspartate and alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptors in a concentration-dependent manner. At concentrations close to anesthetic 50% effective concentration, urethane had modest effects on all channels tested. ... A large concentration of urethane exerts marked effects on all channels., For more Mechanism of Action (Complete) data for ETHYL CARBAMATE (7 total), please visit the HSDB record page.
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Product Name

Urethane

Color/Form

Colorless, columnar crystals or white, granular powder, Prisms from benzene and toluene

CAS RN

51-79-6
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Record name URETHANE
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Melting Point

118 to 122 °F (NTP, 1992), 49 °C, 48.5 - 50 °C
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Synthesis routes and methods I

Procedure details

We have now discovered a method for the preparation of benzoylureas such as those disclosed in U.S. Pat. No. 3,748,356 and Belgian Pat. No. 833,288, which comprises the reaction of a benzamide, a C1 -C7 alkyllithium, a phenyl chloroformate and an amine. In one embodiment of the reaction, the benzamide is treated with the alkyllithium and a phenyl chloroformate in an inert solvent at a temperature of from about -80° to about -40° C. to form an intermediate urethane, the intermediate urethane is treated with an amine in an inert solvent at about -80° to about -40° C., and the temperature is slowly raised to from about 50° to about 100° C. to obtain the desired benzoylurea. In a second embodiment of the reaction, the benzamide is treated with the alkyllithium in an inert solvent at a temperature from about -80° to about -40° C. and the lithium salt so obtained is then treated with a carbamate at a temperature of about -80° to about -40° C., and the mixture is allowed to warm to from about 20° to about 40° C. to obtain the desired benzoylurea. The carbamate is obtained by the reaction of an amine with a phenyl chloroformate.
[Compound]
Name
benzoylureas
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
C1 -C7 alkyllithium
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reactant
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0 (± 1) mol
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reactant
Reaction Step Four
[Compound]
Name
amine
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0 (± 1) mol
Type
reactant
Reaction Step Five
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0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
alkyllithium
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0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

A U.V. curable urethane composition is prepared by heating 104.4 grams (0.6 moles) of tolylene diisocyanate to 70° C. and, while maintaining this temperature adding dropwise over 2 hours a homogeneous solution, also heated to 70° C., consisting of 26.8 grams of trimethylolpropane, 79.0 grams of methyl methacrylate and 0.02 grams p-benzoquinone. At the end of the reaction period, the product is maintained at 70° C. for an additional 6 hours. There is, thereafter, added dropwise 57.2 grams of 2-hydroxyethyl methacrylate over a period of one-half hour, after which the reaction is continued for an additional 10 hours, followed by the addition of 43 grams methyl methacrylate, to obtain a methyl methacrylate solution of a light yellow, transparent photopolymerizable prepolymer containing approximately 1.8% by weight of isocyanate groups.
Quantity
104.4 g
Type
reactant
Reaction Step One
Quantity
26.8 g
Type
reactant
Reaction Step Two
Quantity
79 g
Type
reactant
Reaction Step Three
Quantity
0.02 g
Type
reactant
Reaction Step Four
Quantity
57.2 g
Type
reactant
Reaction Step Five
Quantity
43 g
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

Via a powder metering device, 25 parts of 1,5-bis(ethoxycarbonylamino)naphthalene were fed at a rate of 450 liters per liter of reaction volume an hour into a tube reactor filled with zinc shavings and heated to 350° C. A pressure of 1 millibar to 3 millibars was maintained in the separating reactor. The escaping decomposition gases were fractionally condensed. In a first water-cooled vessel, 14 parts of 1,5-naphthalene diisocyanate (NDI) were obtained (80.5 theoretical percent relative to feed urethane). The melting point was 129° C. to 132° C.
Quantity
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Synthesis routes and methods IV

Procedure details

0.29 gram of lithium hydroxide, 0.72 gram of acetic acid, 0.25 gram of sulfur, 0.25 gram of selenium metal, 10 milliliters of nitrobenzene, 15 milliliters of methanol and 15 milliliters of dioxane were charged into a 110 milliliter autoclave maintained under an initial carbon monoxide pressure of 2600 psig and at a temperature of 200° C. for 45 minutes. A nitrobenzene conversion of 98 per cent and a urethane product yield of 88.4 per cent were obtained as determined by gas chromatographic analysis.
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.72 g
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

An autoclave was charged with a mixture of 246.7 parts of polycaprolactonediol (number average molecular weight 2000), 7.4 parts of 1,4-butanediol, 5.1 parts of trimethylolpropane, 17.9 parts of dimethylolpropionic acid, 123.0 parts of IPDI and 400 parts of acetone, followed by introducing nitrogen gas so as to be replaced, reacting at 80° C. for 7 hours to obtain an acetone solution of an isocyanate (NCO)-terminating urethane prepolymer having a NCO content of 1.67%, cooling the acetone solution at 30° C., adding 13.5 parts of triethylamine, adding 600 parts of water, distilling off the acetone at 50 to 60° C. under vacuum to obtain a 40.0% solid content water based urethane resin emulsion C-2.
[Compound]
Name
246.7
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Type
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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